Bisphenol A diphosphate

Übersicht

Beschreibung

Bisphenol A diphosphate is a chemical compound primarily used as a flame retardant in various plastics. It is a derivative of bisphenol A, which is widely known for its use in the production of polycarbonate plastics and epoxy resins. This compound is particularly valued for its ability to enhance the flame resistance of materials without the use of halogens, making it a more environmentally friendly option .

Wirkmechanismus

Target of Action

Bisphenol A (BPA) is known to bind to membrane estrogen receptors (mERs), nuclear ERs, and receptor GPR30 . It is a potential substrate for rat mrp2 and human MRP2, BCRP, and MRP3 .

Mode of Action

BPA alters the genomic and non-genomic signaling pathways differently in different cell types, leading to changes in normal biological functions . It can act as agonists or antagonists of hormone receptors, thereby affecting a number of physiological processes .

Biochemical Pathways

BPA affects various biochemical pathways. It can negatively impact human reproduction, affecting the development of gonads and gametogenesis, fertilization, and the subsequent development of embryos . It also impacts men’s fertility through various mechanisms .

Pharmacokinetics

The pharmacokinetics of BPA involves gastrointestinal tract metabolism, which is an important consideration to predict unconjugated BPA serum kinetic profiles in adult and immature rats and monkeys . Biliary excretion and enterohepatic recirculation of BPA conjugates (BPA-c) account for the slowed systemic clearance of BPA-c in rats . For monkeys, renal reabsorption is proposed as a mechanism influencing systemic clearance of BPA-c .

Result of Action

The result of BPA’s action can lead to various health conditions. Due to its hormone-like properties, BPA may affect both body weight and tumorigenesis . It may also affect metabolism and cancer progression, by interacting with GPR30 , and may impair male reproductive function, by binding to androgen receptors .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of BPA. BPA is a high production volume (HPV) chemical widely used in manufacturing polycarbonate plastics and epoxy resins used in many industries . Releases of BPA to the environment exceed one million pounds per year . The exposure to BPA can occur by ingestion, inhalation, and skin absorption .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bisphenol A diphosphate typically involves the reaction of bisphenol A with phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired diphosphate ester. The process can be summarized as follows:

Reactants: Bisphenol A, phosphorus oxychloride, and a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reaction vessels and continuous processing techniques. The use of molecular sieves and other purification methods ensures the removal of impurities and the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Bisphenol A diphosphate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where one of the phosphate groups is replaced by another functional group.

Polymerization Reactions: this compound is often used in polymerization reactions to produce flame-retardant polymers.

Common Reagents and Conditions:

Reagents: Common reagents include phosphorus oxychloride, bisphenol A, and various catalysts.

Major Products: The primary products formed from these reactions are flame-retardant polymers and other materials that incorporate this compound into their structure .

Wissenschaftliche Forschungsanwendungen

Bisphenol A diphosphate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a flame retardant in the production of various polymers and plastics, enhancing their safety and performance.

Biology and Medicine: Research is ongoing into the potential biological effects of this compound, particularly its role as an endocrine disruptor and its impact on human health.

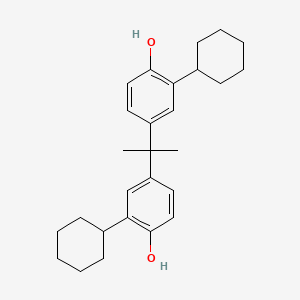

Vergleich Mit ähnlichen Verbindungen

Bisphenol S: Another flame retardant with similar properties but different chemical structure.

Bisphenol F: Used in similar applications but has different reactivity and toxicity profiles.

Bisphenol AF: Known for its high thermal stability and used in high-performance applications.

Uniqueness: Bisphenol A diphosphate is unique in its balance of flame-retardant properties and environmental friendliness. Unlike halogenated flame retardants, it does not release harmful halogens during combustion, making it a safer alternative for various applications .

Eigenschaften

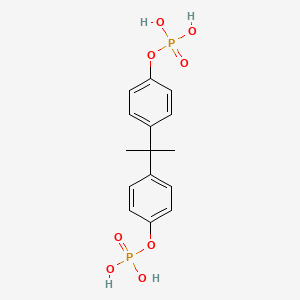

IUPAC Name |

[4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8P2/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21/h3-10H,1-2H3,(H2,16,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUIXFSZFKWUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

181028-79-5 | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181028795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

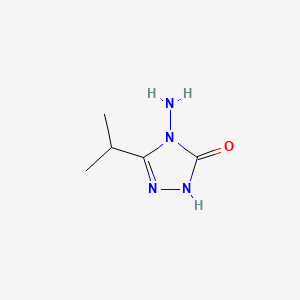

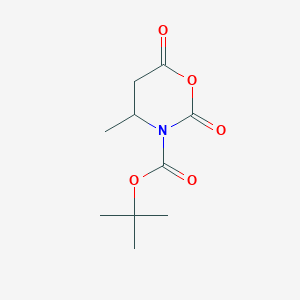

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Bisphenol A diphosphate as a flame retardant?

A1: this compound acts as a flame retardant primarily through a condensed phase mechanism. [, , ] During thermal decomposition, BDP promotes the formation of a stable char layer on the surface of the material. [, ] This char layer acts as a barrier, insulating the underlying material from heat and oxygen, effectively hindering further combustion. [, ]

Q2: How does this compound compare to other flame retardants in terms of performance?

A2: Studies show that BDP exhibits synergistic effects when combined with other flame retardants, such as ammonium polyphosphate (APP) in epoxy resins [] and SiO2 in PC/ABS blends. [] This synergistic behavior leads to enhanced flame retardancy compared to using BDP alone. [, ] For instance, the combination of BDP and APP significantly increases the activation energy required for thermal decomposition, leading to improved thermal stability and heat resistance. []

Q3: Are there any concerns regarding the environmental impact of using this compound?

A3: While the provided research focuses on the flame-retardant properties and performance of BDP, it lacks information regarding its environmental impact and degradation pathways. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and recycling.

Q4: What analytical techniques are commonly used to characterize and quantify this compound?

A4: Thermogravimetric analysis (TGA) is a key technique used to study the thermal decomposition behavior and flame-retardant mechanism of BDP. [, ] TGA data allows for the determination of kinetic parameters like activation energy, providing insights into the thermal stability of BDP-containing materials. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1337449.png)